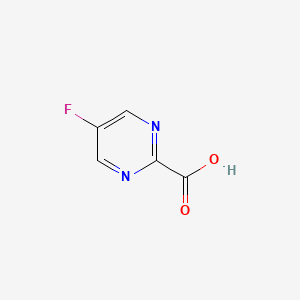

5-Fluoropyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHVWYOCJKRZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735178 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-51-5 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidine-2-carboxylic acid

Abstract

5-Fluoropyrimidine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a carboxylic acid group on the pyrimidine scaffold imparts unique electronic properties and provides a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the primary synthetic strategies for obtaining this valuable compound. We will dissect key methodologies, focusing on the underlying chemical principles, providing field-proven experimental protocols, and discussing the rationale behind procedural choices. This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, providing a robust framework for the practical synthesis and strategic application of this compound.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two principal strategic directions:

-

Functionalization of a Pre-formed 5-Fluoropyrimidine Core: This strategy involves introducing the C2-carboxylic acid group onto a readily available 5-fluoropyrimidine starting material. This is often the most direct route, contingent on the availability of suitable precursors.

-

De Novo Ring Construction: This approach involves building the pyrimidine ring from acyclic precursors that already contain or facilitate the introduction of the required fluoro and carboxyl functionalities. This method offers flexibility but may involve more steps.

The choice between these strategies depends on factors such as starting material cost and availability, scalability, and the desired purity profile of the final product.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Functionalization of a Pre-formed 5-Fluoropyrimidine Core

This pathway leverages existing 5-fluoropyrimidine scaffolds, focusing on the selective introduction of the carboxylic acid group at the C2 position.

Method A: Hydrolysis of 5-Fluoro-2-cyanopyrimidine

This is arguably the most straightforward and reliable method, provided the 5-fluoro-2-cyanopyrimidine precursor is accessible. The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry.[1][2][3]

Causality and Mechanistic Insight: The reaction proceeds through the hydration of the carbon-nitrogen triple bond to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][3] This process can be catalyzed by either acid or base. Basic hydrolysis is often preferred as it saponifies the resulting carboxylic acid to its carboxylate salt, which can help drive the reaction to completion and simplify purification by preventing potential side reactions with the acid-labile pyrimidine ring.[4] The final product is then liberated by acidification during workup. A related synthesis of 5-hydroxy pyrimidine-2-carboxylic acid from its cyano precursor under basic conditions validates this approach.[5]

Caption: Workflow for nitrile hydrolysis to the target carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-fluoro-2-cyanopyrimidine (1.0 eq).

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10-15 mL per gram of starting material, ensuring a molar excess of at least 3.0 eq of NaOH).

-

Reflux: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the formation of a more polar product spot (the carboxylate salt) are indicative of reaction completion. The reaction typically takes 4-12 hours.

-

Workup - Acidification: Once the reaction is complete, cool the flask in an ice-water bath. Cautiously acidify the solution to pH 2-3 by the dropwise addition of cold 6 M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Trustworthiness - Self-Validating System:

-

Progress: The reaction can be monitored by observing the dissolution of the starting material and the evolution of ammonia gas (in basic hydrolysis), which can be tested with moist litmus paper.

-

Completion: HPLC analysis of an acidified aliquot should show the complete consumption of the nitrile precursor.

-

Product Identity: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.

Method B: Directed ortho-Metalation (DoM) and Carboxylation

This method involves the deprotonation of the C2 position of 5-fluoropyrimidine using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide (dry ice).[6]

Causality and Mechanistic Insight: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. The electronegative nitrogen atoms increase the acidity of the ring protons, making them susceptible to deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The C2 proton is particularly acidic due to its position between two nitrogen atoms. The reaction is conducted at very low temperatures (-78 °C) to prevent base-catalyzed decomposition or side reactions. The resulting 5-fluoro-2-lithiopyrimidine is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming a lithium carboxylate intermediate, which is then protonated during acidic workup.

Experimental Protocol: Lithiation and Carboxylation

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation/Addition: Slowly add n-butyllithium (n-BuLi) (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C to generate LDA in situ. Alternatively, a commercial solution of LDA can be used.

-

Deprotonation: Add a solution of 5-fluoropyrimidine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) directly to the reaction flask. The temperature should be maintained below -60 °C during the addition. Allow the mixture to slowly warm to room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and wash with a non-polar solvent like diethyl ether to remove any non-polar impurities.

-

Isolation: Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pathway II: De Novo Pyrimidine Ring Construction

Building the ring from acyclic components is a powerful strategy in heterocyclic chemistry. For this compound, this would typically involve the condensation of a fluorinated three-carbon synthon with an N-C-N unit.

Causality and Mechanistic Insight: The most common pyrimidine syntheses involve the reaction of a 1,3-dielectrophile with a C-N-C nucleophile (e.g., amidine, urea, guanidine).[7] To obtain the target molecule, a C3 synthon bearing a fluorine at the central carbon and precursors to the carboxylic acid at one terminus and another reactive group (e.g., an aldehyde or ketone) at the other is required. For instance, a derivative of 2-fluoromalondialdehyde could be condensed with a reagent that provides the C2-carboxyl group, although this specific route is challenging. A more plausible approach involves using a precursor like ethyl 2-fluoro-3-oxo-3-(dimethylamino)propanoate, which can be cyclized with various amidinium salts.[8][9]

Caption: General workflow for de novo synthesis of the pyrimidine core.

While this pathway offers high versatility, specific, high-yielding protocols for the direct synthesis of this compound are less commonly reported than functionalization methods and often require multi-step preparation of the acyclic precursors.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route requires a careful evaluation of several factors. The following table provides a comparative summary of the discussed pathways.

| Parameter | Method A: Nitrile Hydrolysis | Method B: DoM & Carboxylation | Method C: De Novo Synthesis |

| Number of Steps | 1-2 (if precursor is available) | 1 | 3+ (including precursor synthesis) |

| Typical Yields | High (80-95%) | Moderate (40-60%) | Variable |

| Scalability | Excellent | Moderate (cryogenic conditions) | Good |

| Key Challenges | Availability of 5-fluoro-2-cyanopyrimidine | Strict anhydrous and anaerobic conditions; cryogenic temperatures | Multi-step synthesis of acyclic precursors |

| Reagent Hazards | Strong acids/bases | Pyrophoric n-BuLi, moisture-sensitive reagents | Varies with specific route |

| Ideal Application | Large-scale production, process chemistry | Rapid analog synthesis, medicinal chemistry | When functionalized precursors are unavailable |

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the hydrolysis of 5-fluoro-2-cyanopyrimidine representing the most robust and scalable method for production. Directed metalation offers a rapid alternative for smaller-scale synthesis directly from 5-fluoropyrimidine. While de novo ring construction provides strategic depth, it is often more labor-intensive.

Future research may focus on developing novel catalytic methods, such as palladium-catalyzed carboxylation of a 5-fluoro-2-halopyrimidine, which could offer milder reaction conditions and broader functional group tolerance.[10] As the demand for complex fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient, safe, and cost-effective synthetic routes to key building blocks like this compound will remain an area of significant scientific interest.

References

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). National Institutes of Health (NIH). [Link]

-

Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. (n.d.). PubMed. [Link]

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (n.d.). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Link]

-

DUSCHINSKY, R., PLEVEN, E., & OBERHANSLI, W. (1960). Synthesis of 5-fluoropyrimidine metabolites. PubMed. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI. [Link]

-

Advances in Palladium-Catalyzed Carboxylation Reactions. (2022). National Institutes of Health (NIH). [Link]

- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.).

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (n.d.). ResearchGate. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoropyrimidine-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of biologically active molecules. The introduction of a fluorine atom can profoundly alter the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [2][3] |

| Molecular Weight | 142.09 g/mol | [3] |

| CAS Number | 1196151-51-5 | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 366.2 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 4°C | [2] |

| SMILES | O=C(O)c1nc(F)cc[nH]1 | [3] |

| InChI Key | BRHVWYOCJKRZBG-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Representative Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Synthesis of a 2-Substituted-5-halopyrimidine Precursor

A suitable starting point could be the synthesis of a 2-chloro-5-fluoropyrimidine. This can be achieved through various methods, including the selective reduction of 2,4-dichloro-5-fluoropyrimidine.[6]

Step 2: Introduction of the Carboxylic Acid Moiety

The carboxylic acid group can be introduced at the 2-position via several methods. One common approach is through a metal-catalyzed carbonylation reaction of the corresponding 2-halopyrimidine.

Experimental Workflow: Palladium-Catalyzed Carbonylation

Detailed Steps:

-

Carbonylation: To a solution of 2-chloro-5-fluoropyrimidine in a suitable solvent (e.g., methanol or a mixture of DMF and methanol) in a pressure vessel, add a palladium catalyst such as palladium(II) acetate, a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

-

Pressurize the vessel with carbon monoxide and heat the reaction mixture with stirring. The reaction progress can be monitored by techniques like TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, vent the CO pressure, and filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude methyl 5-fluoropyrimidine-2-carboxylate.

-

Hydrolysis: The crude ester is then dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide is added. The mixture is stirred until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of similar structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the fluorine and nitrogen atoms and the electron-withdrawing nature of the carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton would also be observed, typically in the downfield region (10-13 ppm).

13C NMR: The 13C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 160-180 ppm). The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

19F NMR: The 19F NMR spectrum will display a single resonance for the fluorine atom at the 5-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

| Predicted 1H NMR (in DMSO-d₆) | Predicted 13C NMR (in DMSO-d₆) | Predicted 19F NMR (in DMSO-d₆) |

| ~9.2 ppm (d, 1H, H-6) | ~165 ppm (C=O) | ~ -160 to -170 ppm (s) |

| ~8.9 ppm (d, 1H, H-4) | ~158 ppm (d, JCF ≈ 240 Hz, C-5) | |

| ~13.5 ppm (br s, 1H, COOH) | ~155 ppm (C-2) | |

| ~145 ppm (d, JCF ≈ 15 Hz, C-6) | ||

| ~130 ppm (d, JCF ≈ 30 Hz, C-4) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

-

C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

-

C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, indicating the presence of the C-F bond.

-

C=N and C=C stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 142.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring, the strongly electron-withdrawing fluorine atom, and the carboxylic acid functionality.

Influence of the Fluorine Substituent

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which deactivates the pyrimidine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atoms are particularly activated for nucleophilic attack.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo typical transformations, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amidation: Conversion to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., with a coupling agent like DCC or EDC).

-

Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reactions of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic attack. While the 5-position is not the most activated site for SNAr, reactions at other positions (if substituted with a good leaving group) would be facilitated.

Applications in Research and Drug Discovery

Fluoropyrimidines are a well-established class of anticancer agents, with 5-fluorouracil (5-FU) being a cornerstone of chemotherapy for various solid tumors.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid handle allows for its incorporation into larger scaffolds through amide or ester linkages, enabling the exploration of structure-activity relationships.

The introduction of the 5-fluoropyrimidine moiety can impart desirable properties to drug candidates, including:

-

Enhanced Biological Activity: The fluorine atom can modulate the electronic properties of the molecule, leading to improved interactions with biological targets.

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.[1]

-

Improved Pharmacokinetic Profile: The lipophilicity and pKa of a molecule can be fine-tuned by the introduction of fluorine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful and an irritant.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a versatile building block with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated pyrimidine ring and a reactive carboxylic acid moiety makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of related compounds. This guide provides a solid foundation for researchers looking to explore the potential of this compound in their own research and development endeavors.

References

-

[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.]([Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1196151-51-5 | this compound - AiFChem [aifchem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1939186A1 - 5-Fluorouracil derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]

"reactivity of 5-Fluoropyrimidine-2-carboxylic acid"

An In-depth Technical Guide to the Reactivity of 5-Fluoropyrimidine-2-carboxylic Acid

Abstract

This compound stands as a molecule of significant interest for researchers, scientists, and drug development professionals. Its structure combines the pharmacologically privileged 5-fluoropyrimidine scaffold, a cornerstone of numerous chemotherapeutics, with a versatile carboxylic acid handle, opening avenues for diverse synthetic elaborations. This technical guide provides a comprehensive analysis of the core reactivity of this molecule. We will delve into the electronic landscape of the fluorinated pyrimidine ring, explore the principal reactions of the carboxylic acid moiety, and critically assess the potential for nucleophilic aromatic substitution and decarboxylation. This document moves beyond a simple listing of reactions to explain the underlying principles and causal relationships that govern its chemical behavior, offering field-proven insights and suggested protocols to guide its application in complex molecule synthesis and drug discovery programs.

Introduction: A Building Block of Untapped Potential

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 5-fluoropyrimidine motif, in particular, is famously represented in the anticancer drug 5-Fluorouracil (5-FU) and its prodrugs.[2] this compound leverages this potent scaffold, equipping it with a carboxylic acid functional group that serves as a critical anchor point for synthetic diversification. This guide aims to illuminate the reactivity profile of this under-explored building block, providing a predictive framework for its strategic deployment in research and development.

Molecular Properties and Electronic Profile

Understanding the reactivity of this compound begins with an appreciation of its electronic architecture. The molecule's behavior is dictated by the interplay of three key features: the pyrimidine ring, the 5-fluoro substituent, and the 2-carboxylic acid group.

Electronic Effects of the Fluorinated Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a fluorine atom at the 5-position further depletes the ring of electron density through a powerful inductive (-I) effect.[3] This pronounced electron deficiency has two major consequences:

-

Activation towards Nucleophilic Attack: The electron-poor character of the aromatic ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This is arguably the most significant feature of its ring reactivity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on analogous structures.

Table 1: Predicted 1H and 13C NMR Chemical Shifts in DMSO-d6

| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) | Notes |

| -COOH | 13.0 - 14.0 (broad s) | ~163 | The acidic proton is expected to be a broad singlet at a very downfield shift.[3] The carbonyl carbon is typical for an aromatic carboxylic acid.[6] |

| H-4, H-6 | 9.1 - 9.3 (d) | ~160 (d), ~158 (d) | These protons are highly deshielded due to the adjacent nitrogen atoms and the electron-withdrawing nature of the ring. Strong C-F coupling is expected for the adjacent carbons. |

| C-2 | - | ~148 | Quaternary carbon attached to the carboxylic acid. |

| C-5 | - | ~155 (d) | Carbon bearing the fluorine atom, will show a large C-F coupling constant. |

Note: These are estimated values. Actual spectra should be acquired for confirmation.

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 2-position is the primary site for derivatization, enabling the linkage of this scaffold to other molecular fragments through the formation of amides and esters.

Amide Bond Formation (Amidation)

Direct amidation with amines is generally unfavorable and requires activation of the carboxylic acid. Standard peptide coupling reagents are highly effective for this transformation. The choice of coupling agent is critical for achieving high yields, especially with less nucleophilic (electron-deficient) amines.[7]

Causality Behind Experimental Choices:

-

Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency and ability to suppress racemization.[4] HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

-

Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to scavenge the proton released during the coupling, driving the reaction to completion.

-

Solvent: Anhydrous polar apathetic solvents like N,N-Dimethylformamide (DMF) are ideal for solubilizing the reactants and facilitating the polar transition state.

-

Activation: In a dry flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir for 5 minutes. Add HATU (1.1 eq.) and continue stirring at room temperature for 15-30 minutes to ensure complete formation of the active ester.

-

Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ester Bond Formation (Esterification)

The most straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[8]

Causality Behind Experimental Choices:

-

Catalyst: A strong protic acid, such as sulfuric acid (H2SO4), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.

-

Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product ester, a large excess of the alcohol is typically used, which also serves as the solvent.[9] Alternatively, removal of water as it is formed (e.g., using a Dean-Stark apparatus) can be employed.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a large excess of anhydrous methanol (e.g., 20-50 eq., serving as the solvent).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the methyl ester. Further purification can be achieved by column chromatography or recrystallization.

Reactivity of the Pyrimidine Ring

The electron-deficient nature of the 5-fluoropyrimidine ring dictates its reactivity, predisposing it to nucleophilic attack and making decarboxylation a challenging transformation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a probable and highly valuable reaction for modifying the pyrimidine core. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[10]

Key Mechanistic Considerations:

-

Leaving Group: In this compound, the only potential leaving group on the ring is the fluoride ion. While fluoride is generally a poor leaving group in SN1/SN2 reactions, its role in SNAr is more complex. The rate-determining step in SNAr is typically the initial nucleophilic attack. The extreme electronegativity of fluorine makes the carbon to which it is attached (C-5) highly electrophilic and susceptible to attack.[5] Therefore, displacement of the fluorine atom by strong nucleophiles is a plausible pathway, particularly at elevated temperatures.

-

Activating Groups: The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer intermediate through resonance, thus facilitating the reaction.

-

Nucleophiles: Strong nitrogen nucleophiles, such as primary and secondary amines, are excellent candidates for this transformation.

-

Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq.), the secondary amine (e.g., morpholine, 2-3 eq.), and a non-nucleophilic base such as DIPEA or K2CO3 (3 eq.).

-

Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

-

Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours. Alternatively, use microwave irradiation (e.g., 150 °C for 30-60 minutes) to accelerate the reaction.[11]

-

Work-up and Purification: After cooling, perform an aqueous work-up as described for the amidation protocol. Purification will likely require column chromatography to separate the product from starting materials and byproducts.

Decarboxylation

The removal of the carboxylic acid group to yield 5-fluoropyrimidine is a potential transformation, though likely a difficult one. The decarboxylation of aromatic carboxylic acids typically requires high temperatures or the presence of a catalyst, as the mechanism involves the formation of an unstable aryl anion intermediate.

Mechanistic Insights from Analogs: Studies on the uncatalyzed decarboxylation of structurally similar compounds like 5-carboxyuracil and 5-carboxycytosine in aqueous solution have shown these processes to be extremely slow, with half-lives on the order of years at room temperature.[1][12] The activation barrier is high because the reaction proceeds through a high-energy intermediate where a negative charge develops on the pyrimidine ring. While the ring nitrogens can offer some stabilization, it is not as effective as the stabilization seen in β-keto acids.

Potential Synthetic Approaches:

-

Thermal Decarboxylation: Heating the compound to a high temperature (>200 °C), possibly in a high-boiling solvent like quinoline with a copper catalyst, is a classical method for decarboxylating aromatic acids.

-

Photoredox Catalysis: Modern methods employing visible light photoredox catalysis have been developed for the decarboxylation of aliphatic carboxylic acids, but their application to heteroaromatic acids is less common and would require specific investigation.[13][14]

Given the high activation energy, uncatalyzed decarboxylation under standard synthetic conditions (≤ 150 °C) is highly unlikely to be a significant competing reaction pathway.

Proposed Synthesis

A plausible and efficient synthesis of this compound would likely proceed via the hydrolysis of a more accessible precursor, such as the corresponding nitrile or ester. A potential route could start from the condensation of a suitable three-carbon building block with an amidine, a common strategy for pyrimidine synthesis.[15][16] For instance, hydrolysis of ethyl 5-fluoropyrimidine-2-carboxylate, if available, under standard basic (e.g., LiOH, NaOH in aq. THF/MeOH) or acidic conditions would yield the target carboxylic acid.

Applications and Conclusion

This compound is a highly valuable synthetic intermediate. Its true potential lies in its use as a scaffold in drug discovery. The carboxylic acid handle allows for the facile introduction of a wide array of functional groups via robust amidation chemistry, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The fluorinated pyrimidine core provides a metabolically stable, polar motif known to engage in favorable interactions with biological targets. The potential for SNAr reactions further increases its synthetic versatility.

References

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

-

Cas 1196151-51-5,5-FluoropyriMidin-2-carboxylic acid - LookChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved January 10, 2026, from [Link]

-

-

Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 10, 2026, from [Link]

-

Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved January 10, 2026, from [Link]

-

Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 10, 2026, from [Link]

-

Amination of 5 through nucleophilic substitution. | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound (C007B-571207) - Cenmed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). Retrieved January 10, 2026, from [Link]

-

Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed - NIH. (2017, March 14). Retrieved January 10, 2026, from [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (2018, March 18). Retrieved January 10, 2026, from [Link]

- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. (n.d.).

-

Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (2020, March 20). Retrieved January 10, 2026, from [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 10, 2026, from [Link]

-

¹H and ¹³C NMR chemical shifts of 5a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - NIH. (2024, August 1). Retrieved January 10, 2026, from [Link]

-

amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved January 10, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - NSF Public Access Repository. (2021, April 13). Retrieved January 10, 2026, from [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed. (2015, May 6). Retrieved January 10, 2026, from [Link]

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. (n.d.).

-

Measured pKa values for selected BCAA/FBCAA pairs. pKa acid 5 carboxylic acid; pKa base 5 protonated amine. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational - OSTI.GOV. (n.d.). Retrieved January 10, 2026, from [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

A Deep Dive into the Spectroscopic Characterization of 5-Fluoropyrimidine-2-carboxylic Acid: An In-depth Technical Guide

This guide provides a comprehensive exploration of the spectroscopic techniques used to analyze 5-Fluoropyrimidine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a fluorinated heterocyclic compound, its structural elucidation and purity assessment demand a multi-faceted analytical approach. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each method.

Introduction: The Significance of this compound

This compound (C₅H₃FN₂O₂, Molecular Weight: 142.09 g/mol ) is a key building block in the synthesis of various pharmacologically active compounds.[1] The incorporation of a fluorine atom into the pyrimidine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. Accurate and thorough spectroscopic analysis is therefore paramount to confirm its identity, purity, and structural integrity.

This guide will delve into the core spectroscopic techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

The "Why": Causality in NMR Experimental Choices

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the pyrimidine ring are particularly informative about the electronic effects of the fluorine and carboxylic acid substituents.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the fluorinated carbon are key diagnostic signals.[2]

-

¹⁹F NMR: Directly observes the fluorine atom, providing a highly sensitive and specific signal. The chemical shift of the fluorine is exquisitely sensitive to its local electronic environment, making it an excellent probe for structural confirmation and for studying intermolecular interactions.[3]

Experimental Protocol: A Self-Validating System

A logical workflow ensures the integrity of the NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

If necessary for complete assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations).[5]

-

-

Data Processing and Interpretation:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

-

Predicted Spectral Data and Interpretation

While experimental data is always preferred, predicted spectra provide a valuable reference for what to expect.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~13.0 - 14.0 | broad singlet | -COOH |

| ~9.0 | doublet | H-6 | |

| ~8.8 | doublet | H-4 | |

| ¹³C | ~160 | singlet | C=O (Carboxylic acid) |

| ~158 (d, ¹JCF) | doublet | C-5 | |

| ~155 (d, ³JCF) | doublet | C-4 | |

| ~145 (d, ²JCF) | doublet | C-6 | |

| ~140 (d, ²JCF) | doublet | C-2 | |

| ¹⁹F | -130 to -140 | singlet | F-5 |

Interpretation Insights:

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.[2]

-

The two protons on the pyrimidine ring will appear as doublets due to coupling with each other and with the fluorine atom.

-

In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF). The other carbons in the ring will exhibit smaller two- and three-bond couplings to the fluorine.

-

The ¹⁹F NMR will show a single peak, and its chemical shift is highly indicative of the electronic environment of the pyrimidine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

The "Why": Choosing the Right Ionization Technique

For a polar molecule like this compound, electrospray ionization (ESI) is the preferred method. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, allowing for clear determination of the molecular weight.

Experimental Protocol: A Pathway to a Clean Spectrum

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with LC-MS, such as a mixture of methanol and water.[6]

-

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A C18 column is often suitable for separating small polar molecules.[7][8]

-

The eluent from the LC is directed into the electrospray ionization (ESI) source.

-

Acquire mass spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Interpretation:

-

In positive ion mode, expect a prominent peak at m/z 143.03, corresponding to [C₅H₃FN₂O₂ + H]⁺.

-

In negative ion mode, expect a prominent peak at m/z 141.02, corresponding to [C₅H₃FN₂O₂ - H]⁻.

-

If tandem MS (MS/MS) is performed, fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for pyrimidine carboxylic acids include the loss of CO₂ (44 Da) from the deprotonated molecule and the cleavage of the pyrimidine ring.[9][10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": The KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique. KBr is transparent in the mid-IR region, providing a clear background against which the sample's absorption bands can be observed.[12]

Experimental Protocol: Ensuring a Transparent Pellet

Step-by-Step Methodology:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[14]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Spectral Features and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid |

| ~3100 | C-H stretch (aromatic) | Pyrimidine ring |

| 1760 - 1710 | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C and C=N stretches | Pyrimidine ring |

| ~1200 | C-F stretch | Aryl fluoride |

| ~900 - 675 | C-H bend (out-of-plane) | Aromatic ring |

Interpretation Insights:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[15][16]

-

A strong, sharp peak between 1760 and 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[15][16]

-

The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic pyrimidine ring.

-

A band around 1200 cm⁻¹ is indicative of the C-F stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated pyrimidine ring system gives rise to characteristic UV absorptions.

The "Why": Solvent Choice and Concentration

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption maxima (λmax). A polar solvent like ethanol or methanol is generally suitable for this compound. The concentration of the solution must be carefully prepared to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Experimental Protocol: A Standardized Approach

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a series of solutions of varying concentrations.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.[17]

-

-

Data Interpretation:

-

Aromatic and conjugated systems like pyrimidine exhibit strong absorptions in the UV region.[18]

-

Expect a strong absorption band (λmax) around 260-280 nm, corresponding to the π → π* electronic transition of the conjugated pyrimidine ring. The exact position will be influenced by the substituents. For instance, 5-fluorouracil, a related compound, shows a strong absorption peak at 266 nm.[19]

-

Conclusion: A Synergistic Approach to Spectroscopic Analysis

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By integrating the data from these complementary methods, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the quality and reliability of their scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

-

ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze?. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Sáez, I. P., & Tobajas, M. (2013). LC-MS metabolomics of polar compounds. Journal of Pharmaceutical and Biomedical Analysis, 75, 191-205.

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

- Parker, W. O., Jr. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

- Berg, A. W. C., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.

- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- Witek, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Witter, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8047-8056.

-

ResearchGate. (n.d.). UV spectrum of 5-FU in PBS at PH 7.4. Retrieved from [Link]

- Argyropoulos, D., et al. (n.d.).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.

-

López Gresa, M. P., & Caballero Vizcaino, M. (2019, October 21). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. UPV. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable.]

- Agilent. (2018, June 26). Making the Leap: Small Molecules to Biomolecules.

-

ResearchGate. (2015, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

- LGC Group. (n.d.).

-

Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

- Jamieson, C., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Jee, J., & Cierpicki, T. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Biomedical and Biophysical Sciences, 8(1), 1-14.

-

ResearchGate. (n.d.). UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. Retrieved from [Link]

- Le, T. H. D., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6576.

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4164.

-

Chemistry LibreTexts. (2021, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (2016, August 6). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

-

Chegg. (2014, July 21). Solved The 1H NMR spectra of two carboxylic acids. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 45(38), 17621-17628.

Sources

- 1. 1196151-51-5 | this compound - AiFChem [aifchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. omicsonline.org [omicsonline.org]

- 6. uab.edu [uab.edu]

- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. article.sapub.org [article.sapub.org]

- 12. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 13. researchgate.net [researchgate.net]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. researchgate.net [researchgate.net]

Introduction: The Significance of 5-Fluoropyrimidine-2-carboxylic Acid

An In-depth Technical Guide to the Physical Properties of 5-Fluoropyrimidine-2-carboxylic Acid

This compound (CAS No. 1196151-51-5) is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core functionalized with a fluorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The fluorine substituent can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group provides a handle for further chemical modifications and can influence solubility and target binding.[3][4]

This guide provides a comprehensive overview of the key physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of known data but also detailed, field-proven methodologies for the experimental determination of these critical parameters. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for guiding formulation and development efforts.[5]

Physicochemical Property Profile

A summary of the core physicochemical properties of this compound is presented below. It is critical to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value / Description | Source(s) |

| CAS Number | 1196151-51-5 | [2][6] |

| Molecular Formula | C₅H₃FN₂O₂ | [2][6] |

| Molecular Weight | 142.09 g/mol | [2][6] |

| Appearance | Solid; reported as light brown to yellow solid. | [2][6] |

| Melting Point | Experimental data not available in the cited sources. | |

| Boiling Point | 366.2 ± 34.0 °C (Predicted) at 760 mmHg. | [2][6] |

| pKa | 3.02 ± 0.10 (Predicted). | [2] |

| Solubility | General data suggests slight solubility in water and solubility in polar organic solvents like DMSO and DMF.[7] | |

| Storage & Stability | Stable under normal conditions. Recommended storage is sealed in a dry environment at 2-8°C.[2] Incompatible with strong oxidizing agents.[7] |

Experimental Determination of Key Physical Properties

The following sections detail the standard experimental protocols for determining the physical properties of a solid organic compound like this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] The capillary method described here is a classic, reliable technique for this determination.

Experimental Protocol: Capillary Method

-

Sample Preparation: Place a small amount of dry, finely powdered this compound onto a clean, dry surface.[10] Invert a capillary tube (sealed at one end) and tap the open end into the powder.[11]

-

Packing: Gently tap the bottom of the capillary tube on a hard surface to pack the powder into the sealed end. The packed sample should be 1-2 mm in height to ensure uniform heat transfer.[10][11]

-

Apparatus Setup:

-

Thiele Tube/Oil Bath: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[8] Immerse the setup in a liquid bath (e.g., mineral oil) within a Thiele tube or beaker, ensuring the bath liquid is below the open end of the capillary.[10]

-

Melting Point Apparatus (e.g., Mel-Temp): Insert the packed capillary tube into the heating block of the apparatus as per the manufacturer's instructions.

-

-

Heating and Observation:

-

Initial (Rapid) Run: Heat the sample rapidly (e.g., 10-20°C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[9]

-

Precise (Slow) Run: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. Repeat the precise measurement at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[12] Poor solubility is a leading cause of failure in drug development.[13] We differentiate between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput but often less accurate measure of how readily a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method described here is the gold standard for determining thermodynamic solubility.[14]

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure a saturated solution has been achieved.[14]

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours). This extended time is crucial to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.[13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.[14]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification.

-

Standard Curve: Prepare a standard curve by dissolving known concentrations of the compound in the same buffer (or a suitable organic solvent if necessary) and analyzing them via HPLC.

-

Calculation: Use the standard curve to calculate the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Assay.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[15] For an ionizable compound like this compound, the pKa dictates its charge state at different physiological pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets.[5][12] Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the acid as a strong base is incrementally added.[15]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).[15]

-

Apparatus Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

-

Titration:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Begin stirring the acid solution and record the initial pH.

-

Add the titrant (NaOH) in small, precise increments, recording the pH after each addition. Record smaller increments near the equivalence point where the pH changes most rapidly.[15]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point , which is the point of maximum slope on the curve (the midpoint of the steepest part). This corresponds to the volume of base required to completely neutralize the acid.[15]

-

Identify the half-equivalence point by dividing the volume of base at the equivalence point by two.

-

-

pKa Determination: According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at the half-equivalence point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[15] Therefore, the log term becomes zero, and the pH at this point is equal to the pKa of the acid.[15]

Caption: Workflow for Potentiometric pKa Determination.

Expected Spectral Properties

While specific spectra are not provided, the structure of this compound allows for the prediction of key features that would be used for its identification and characterization.

-

¹H NMR: Protons on the pyrimidine ring would appear in the aromatic region (typically >7.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitrogen atoms, the carboxylic acid, and the fluorine atom. A broad singlet corresponding to the acidic proton of the carboxylic acid would be expected at a significantly downfield shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the characteristic region of 160-185 ppm.[16] Carbons in the pyrimidine ring would also appear in the downfield region, with the carbon atom bonded to the fluorine exhibiting a large C-F coupling constant.

-

IR Spectroscopy: A very broad O-H stretch from the carboxylic acid dimer would be expected from ~2500-3300 cm⁻¹.[17] A strong, sharp C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹.[17] C-F stretching vibrations would also be present, typically in the 1000-1400 cm⁻¹ region.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound | PDF. (n.d.). Scribd. Retrieved from [Link]